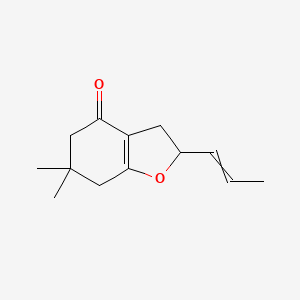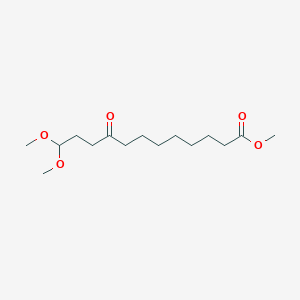![molecular formula C6H5Cl3FNO4 B14340420 3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid CAS No. 97935-43-8](/img/structure/B14340420.png)
3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid is an organic compound that contains fluorine, chlorine, and nitrogen atoms It is a derivative of propenoic acid and is characterized by the presence of a fluoro group and a trichloroethoxycarbonylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid typically involves multiple steps. One common method involves the reaction of 3-fluoroprop-2-enoic acid with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then treated with ammonia or an amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The trichloroethoxycarbonyl group can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: Amine and carboxylic acid derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro group can enhance the compound’s binding affinity to certain proteins, while the trichloroethoxycarbonyl group can modulate its reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}propanoic acid: Similar structure but lacks the double bond in the propenoic acid moiety.
3-Chloro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid: Contains a chloro group instead of a fluoro group.
2-{[(2,2,2-Trichloroethoxy)carbonyl]amino}prop-2-enoic acid: Lacks the fluoro group.
Uniqueness
3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid is unique due to the presence of both a fluoro group and a trichloroethoxycarbonylamino group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
97935-43-8 |
|---|---|
Fórmula molecular |
C6H5Cl3FNO4 |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
3-fluoro-2-(2,2,2-trichloroethoxycarbonylamino)prop-2-enoic acid |
InChI |
InChI=1S/C6H5Cl3FNO4/c7-6(8,9)2-15-5(14)11-3(1-10)4(12)13/h1H,2H2,(H,11,14)(H,12,13) |
Clave InChI |
ZFWXTGONMPOYSH-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)(Cl)Cl)OC(=O)NC(=CF)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)



![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)



![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)



![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
